[1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid
Description
[1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid is a bicyclic heterocyclic compound featuring a fused thiadiazole (S-N-S) and pyridine ring system. Its synthesis typically involves multi-step reactions starting from pyridine precursors, including dichlorination, amination, and nitrosation (). The compound and its derivatives exhibit notable pharmacological activities, such as central nervous system (CNS) depression and anti-inflammatory effects, with substituents (e.g., alkyl, amino groups) modulating potency and selectivity .
Properties
IUPAC Name |
thiadiazolo[5,4-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2S/c10-6(11)3-1-4-5(7-2-3)12-9-8-4/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRBFGUUUDQBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=NS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazonoyl halide with a pyridine derivative in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity .
Chemical Reactions Analysis
[1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridine or thiadiazole rings are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Research indicates that [1,2,3]thiadiazolo[5,4-b]pyridine-6-carboxylic acid exhibits various biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various bacterial strains. For instance, derivatives of thiadiazole have been reported to possess minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against certain pathogens .
- Anti-inflammatory Properties : In studies involving pyridine-based thiadiazole derivatives, several compounds demonstrated anti-inflammatory effects that surpassed the efficacy of standard drugs like diclofenac. Notably, derivatives featuring benzoic acid substitutions emerged as potent anti-inflammatory agents .
Medicinal Chemistry Applications
The unique structural features of this compound make it a valuable scaffold for drug development:
- Drug Discovery : Due to its ability to interact with specific enzymes or receptors associated with diseases, this compound is being explored as a lead structure for novel therapeutic agents. The carboxylic acid functionality allows for diverse modifications to enhance bioactivity and selectivity against disease targets.
- Structure-Activity Relationship (SAR) Studies : Comprehensive SAR studies are essential for optimizing the biological activity of compounds derived from this compound. These studies help identify key structural features that contribute to efficacy and safety profiles in potential drug candidates .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Anti-inflammatory Agents : A series of pyridine-based thiadiazole derivatives were synthesized and tested for anti-inflammatory activity. Among them, compounds NTD1 to NTD5 showed significant results in reducing inflammation in animal models while exhibiting low toxicity levels .
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of related thiadiazole derivatives against various bacterial strains. The results indicated strong activity against Gram-positive bacteria with MIC values indicating potential therapeutic applications in treating infections .
Mechanism of Action
The mechanism of action of [1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid varies depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity . In medicinal applications, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
(a) Thiadiazolo vs. Oxadiazolo Derivatives
- Thiadiazolo Systems : The sulfur atoms in [1,2,3]thiadiazolo[5,4-b]pyridine-6-carboxylic acid contribute to electron-deficient aromatic systems, enhancing interactions with biological targets (e.g., neurotransmitter receptors) .
- Oxadiazolo Analogs : Replacing sulfur with oxygen (e.g., [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives) reduces lipophilicity and alters electronic properties. For example, bis([1,2,5]thiadiazolo)-pyrazine derivatives exhibit higher aromatic stabilization due to sulfur’s polarizability () .
(b) Dihydro vs. Aromatic Derivatives
(c) Heterocyclic Systems with Bridgehead Nitrogen
Pharmacological Activities
The thiadiazolo-pyridine scaffold shows unique CNS activity absent in antimicrobial or antitumor analogs, likely due to its balanced lipophilicity and electronic profile .
Physicochemical Properties
- Lipophilicity : The thiadiazolo group increases logP compared to oxadiazolo analogs, enhancing blood-brain barrier penetration .
- Solubility : Carboxylic acid derivatives form salts (e.g., hydrochlorides) with improved aqueous solubility (). Dihydro derivatives () may exhibit higher solubility due to reduced planarity .
- Stability : Aromatic thiadiazolo systems resist metabolic oxidation better than dihydro or bridgehead nitrogen analogs .
Biological Activity
[1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on anticancer, antiviral, and anti-inflammatory properties. The synthesis pathways and structure-activity relationships (SAR) of this compound are also discussed.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Evaluation : In a study evaluating a series of thiadiazole derivatives, this compound exhibited significant cytotoxicity against HeLa and MCF-7 cell lines with IC50 values of 29 μM and 73 μM respectively. This suggests that structural modifications can enhance its anticancer efficacy .
- Mechanisms of Action : The compound's mechanism appears to involve the induction of apoptosis in cancer cells. This was evidenced by decreased viability in human myeloid leukemia HL-60 cells and melanoma SK-MEL-1 cells following treatment with thiadiazole derivatives .
Antiviral Activity
The antiviral properties of this compound have also been investigated.
Findings
- Antiviral Efficacy : Certain derivatives displayed potent antiviral activity against Tobacco Mosaic Virus (TMV), with curative rates reaching up to 61% at specific concentrations. The presence of certain moieties within the structure significantly enhances this activity .
Anti-inflammatory Activity
Recent research has explored the anti-inflammatory potential of thiadiazole derivatives.
Synthesis and Screening
A novel series of pyridine-based thiadiazole derivatives were synthesized and screened for anti-inflammatory activity. Preliminary results suggest that these compounds could serve as promising leads for developing new anti-inflammatory agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely related to its chemical structure. Modifications to the thiadiazole ring or the introduction of various substituents can significantly alter its pharmacological profile.
| Modification | Effect |
|---|---|
| Addition of phenyl groups | Increased lipophilicity and cytotoxicity |
| Substitution with halogens | Enhanced antiviral activity |
| Hydroxyphenyl moiety incorporation | Improved protective effects against viruses |
Q & A
Q. What are the key synthetic methodologies for [1,2,3]thiadiazolo[5,4-b]pyridine-6-carboxylic acid, and how do reaction conditions influence yield?
A one-pot synthesis using acetic acid as both solvent and catalyst is a primary method. This approach involves condensation of pyridine derivatives with thiadiazole precursors under reflux, achieving yields of 65–78% depending on substituents. Optimized conditions (e.g., 80°C, 12 hours) minimize side reactions like over-oxidation of the thiadiazole ring . Alternative routes include cyclization of pre-functionalized pyridine intermediates with thiourea derivatives under basic conditions (NaOH/EtOH), though yields are lower (50–60%) due to competing hydrolysis .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on 1H/13C NMR (e.g., characteristic thiadiazole proton at δ 8.2–8.5 ppm and carboxylic acid proton at δ 12–13 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification. X-ray crystallography is less common due to crystallization challenges but has resolved bond angles (e.g., S–N bond: 1.65 Å) in analogs like [1,2,3]thiadiazolo[5,4-b]pyridine-6-carboxamides .
Advanced Research Questions
Q. How do electronic effects of substituents on the pyridine ring influence bioactivity?
Substituents at the 4-position (e.g., electron-withdrawing groups like -NO₂) enhance antimicrobial activity by increasing electrophilicity of the thiadiazole ring, as shown in MIC assays against E. coli (MIC: 2 µg/mL vs. 8 µg/mL for unsubstituted analogs). Conversely, electron-donating groups (e.g., -OCH₃) reduce activity due to decreased reactivity with bacterial enzymes .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) arise from assay conditions (e.g., ATP concentration variations) and purity thresholds (>95% vs. 90%). Standardizing protocols (fixed ATP at 1 mM, HPLC purity >98%) reduces variability. Computational docking studies further clarify steric clashes in low-activity analogs .
Q. How can the solubility of this compound be optimized for in vivo studies?
Derivatization of the carboxylic acid group into methyl esters (logP: 1.2 → 2.5) improves membrane permeability, while PEGylation enhances aqueous solubility (solubility: 0.1 mg/mL → 5 mg/mL in PBS). Alternatively, co-solvents like DMSO (10% v/v) stabilize the compound in pharmacokinetic studies .
Q. What are the limitations of current SAR studies, and how can machine learning address them?
Existing SAR data are limited to small datasets (n < 50 compounds) with biased substituent sampling. Machine learning models (e.g., random forests trained on DFT-calculated descriptors) predict untested substituents’ effects, prioritizing synthesis of high-potential candidates like 4-CF₃ derivatives (predicted IC₅₀: 0.8 µM) .
Q. How do competing reaction pathways impact the synthesis of analogs with fused heterocycles?
In attempts to synthesize [1,2,3]thiadiazolo[5,4-b]pyridine fused with triazoles, regioselectivity issues arise (e.g., 70% undesired 1,2,4-triazole vs. 30% target 1,2,3-triazole). Microwave-assisted synthesis (100°C, 30 min) suppresses side pathways by accelerating cyclization kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
